molecular formula C28H25NO3 B2833827 N,N-dibenzyl-2-(4-phenoxyphenoxy)acetamide CAS No. 391221-92-4

N,N-dibenzyl-2-(4-phenoxyphenoxy)acetamide

Cat. No.: B2833827
CAS No.: 391221-92-4
M. Wt: 423.512
InChI Key: NIBKWYPYTSMNNM-UHFFFAOYSA-N
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Description

N,N-dibenzyl-2-(4-phenoxyphenoxy)acetamide is a chemical compound with diverse applications in scientific research. This versatile material exhibits intriguing properties that can be utilized in various fields, such as pharmaceuticals, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-2-(4-phenoxyphenoxy)acetamide typically involves the reaction of 4-phenoxyphenol with benzyl chloride to form 4-phenoxyphenyl benzyl ether. This intermediate is then reacted with chloroacetyl chloride in the presence of a base to yield this compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like triethylamine or pyridine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-2-(4-phenoxyphenoxy)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

N,N-dibenzyl-2-(4-phenoxyphenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-2-(4-phenoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dibenzyl-2-(4-chlorophenoxy)acetamide
  • N,N-dibenzyl-2-(4-methoxyphenoxy)acetamide
  • N,N-dibenzyl-2-(4-fluorophenoxy)acetamide

Uniqueness

N,N-dibenzyl-2-(4-phenoxyphenoxy)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

N,N-dibenzyl-2-(4-phenoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25NO3/c30-28(22-31-25-16-18-27(19-17-25)32-26-14-8-3-9-15-26)29(20-23-10-4-1-5-11-23)21-24-12-6-2-7-13-24/h1-19H,20-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBKWYPYTSMNNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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